Lipophilicity Differentiation: Elevated Predicted LogP Relative to Unsubstituted and N2-Methyl Pyridine-2,3-diamines
The predicted octanol-water partition coefficient (LogP) for 6-methoxy-N2-methylpyridine-2,3-diamine is 0.94 , which is substantially higher than the predicted LogP of the simpler comparator N2-methylpyridine-2,3-diamine (0.50) and the unsubstituted parent pyridine-2,3-diamine (predicted LogP ≈ -0.5) [1]. The 6-methoxy substituent contributes approximately +0.44 to +1.4 LogP units relative to these analogs, reflecting enhanced membrane permeability potential.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.94 (ACD/Labs predicted) |
| Comparator Or Baseline | N2-methylpyridine-2,3-diamine: 0.50 (predicted); Pyridine-2,3-diamine: approximately -0.5 (predicted) |
| Quantified Difference | +0.44 LogP units versus N2-methyl analog; +1.4 LogP units versus unsubstituted analog |
| Conditions | ACD/Labs Percepta Platform PhysChem Module predictions, pH 7.4 |
Why This Matters
Higher predicted LogP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays and a key differentiator when selecting building blocks for CNS-penetrant or orally bioavailable candidates.
- [1] PubChem. 2,3-Diaminopyridine. XLogP3-AA: -0.5. https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Diaminopyridine (accessed 2025). View Source
